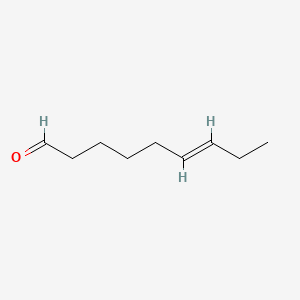

6-Nonenal

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-non-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNPCOBSXBGDMO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317588 | |

| Record name | (E)-6-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-20-5 | |

| Record name | (E)-6-Nonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-6-Nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NONENAL, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L72QV06L9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Alkenals in Biological Systems

Alkenals are a class of organic compounds characterized by the presence of both an aldehyde functional group and at least one carbon-carbon double bond. They are essential molecules in numerous biological systems. creative-proteomics.com A primary pathway for the formation of alkenals is through the lipid peroxidation of polyunsaturated fatty acids, a process implicated in cellular aging and oxidative stress. ontosight.ainih.gov The peroxidation of these lipids can generate a variety of reactive compounds, including different types of alkenals. nih.gov

Research has shown that these compounds play multifaceted roles. In plants, volatile aldehydes are responsible for distinct aromas and can act as defense mechanisms against herbivores or as signaling molecules in response to environmental stress. creative-proteomics.com In animal systems, aldehydes can also function as signaling molecules that influence growth and development. creative-proteomics.com Some alkenals generated during lipid peroxidation are known to react with nitrogen nucleophiles like amino acids and can form adducts with DNA, highlighting their deep involvement in fundamental cellular processes. nih.govnih.gov This reactivity underscores their importance in both normal metabolic functions and the development of off-flavors in food systems. nih.gov

Isomeric Forms and Stereoisomeric Research Considerations

Presence in Plant Kingdom

This compound is a volatile organic compound found in a variety of plant species, where it contributes to their characteristic scents. Its presence is particularly notable in the Cucurbitaceae family, but it has also been identified in other plants and even marine algae.

The fresh, green, and melon-like aroma of cucumber (Cucumis sativus) and muskmelon (Cucumis melo) is largely attributed to the presence of (Z)-6-nonenal. thegoodscentscompany.comhmdb.cascentree.copellwall.comventos.com This compound is a key component of the characteristic scent of these fruits. scentree.coscentree.co In cucumbers, C9 aldehydes, including (Z)-6-nonenal, are responsible for the cucumber-like notes. nih.gov Research has shown that the concentration of these aroma compounds can vary significantly among different cucumber varieties. nih.gov Similarly, (Z)-6-nonenal is a known flavor component of cantaloupe and other melons. thegoodscentscompany.comperfumerflavorist.com

A study on 20 globally representative cucumber lines identified this compound as one of the volatile organic compounds with varying concentrations among different groups. frontiersin.org For instance, Thai cucumber varieties showed relatively higher concentrations of this compound compared to Korean and European breeding lines. frontiersin.org The biosynthesis of these C9 aldehydes in cucumbers involves the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways, starting from linoleic acid. nih.govfrontiersin.org

Table 1: Occurrence of this compound in the Cucurbitaceae Family

| Species | Common Name | Compound Isomer | Reference |

|---|---|---|---|

| Cucumis sativus | Cucumber | (Z)-6-nonenal | thegoodscentscompany.comhmdb.cascentree.conih.gov |

| Cucumis melo | Muskmelon/Melon | (Z)-6-nonenal | thegoodscentscompany.comhmdb.caperfumerflavorist.com |

Beyond the cucumber family, this compound has been identified in several other plant species. It has been reported in Artemisia capillaris, a species of wormwood. nih.govnaturalproducts.net

In tomatoes (Solanum lycopersicum), the emission of (Z)-6-nonenal was observed to increase in plants treated with the biocontrol agent Trichoderma virens, which helps protect against gray mold. researchgate.netmdpi.comnih.gov This suggests a potential role for this compound in the plant's defense response. researchgate.netmdpi.comnih.gov

Table 2: Presence of this compound in Other Plant Species

| Species | Common Name | Compound Isomer | Notable Findings | Reference |

|---|---|---|---|---|

| Artemisia capillaris | Capillary Wormwood | (Z)-6-nonenal | Identified as a natural product within the species. | nih.govnaturalproducts.net |

| Sanguisorba albanica | - | (Z)-6-nonenal | Key odorant with a cucumber-like, green, and melon-like scent; prominent in the stems. | researchgate.netnih.gov |

| Solanum lycopersicum | Tomato | (Z)-6-nonenal | Increased emission observed in plants treated with a biocontrol agent, suggesting a role in defense. | researchgate.netmdpi.comnih.gov |

The occurrence of this compound is not limited to terrestrial plants. The brown alga Laminaria angustata is known to produce C6 and C9 aldehydes, including nonenals. researchgate.netnih.gov Research indicates that in this alga, C9 aldehydes are formed enzymatically from the C20 fatty acid, arachidonic acid. nih.gov This is a different biosynthetic pathway compared to higher plants, which typically use C18 fatty acids like linoleic acid. nih.govwikipedia.org

Other Plant Species: Artemisia capillaris[7], Sanguisorba albanica[8], Solanum lycopersicum (Tomato)

Occurrence in Seed Physiology

Volatile organic compounds, including nonenal, are produced during seed aging and are associated with the deterioration of seed quality. arccjournals.comsemanticscholar.org The process of lipid peroxidation, a major cause of seed aging, leads to the production of toxic by-products, including aldehydes. arccjournals.comsemanticscholar.org

A study on groundnut seeds identified nonenal as one of the volatile compounds that were highly negatively correlated with seed germination. arccjournals.com This suggests that nonenal can be considered a signature component of seed deterioration. arccjournals.com The accumulation of these volatile compounds can lead to a decrease in seed viability and vigor. semanticscholar.orgnih.gov The rate of this deterioration is influenced by factors such as storage temperature and relative humidity. nih.govresearchgate.net

Microbial Bioproduction

The production of flavor compounds through microbial biosynthesis is an area of growing interest. srce.hr While specific details on the microbial bioproduction of this compound are not extensively documented in the provided context, the general principles of using microbial cultures or enzyme preparations for flavor synthesis are well-established. srce.hr Microorganisms play a crucial role in developing the flavor profiles of many fermented foods. srce.hr For example, the fermentation of wort with the shiitake mushroom (Lentinula edodes) has been shown to produce a pleasant flavor profile that includes (E)-2-nonenal. acs.org Similarly, microbial fermentation has been explored as a method to reduce the fishy-odor compounds in kelp, which include nonenals. mdpi.com These examples highlight the potential for microbial processes to generate or modify the presence of compounds like this compound in food products.

Biosynthesis and Biogenesis Pathways

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is a key route for the enzymatic formation of volatile aldehydes, including 6-nonenal, from fatty acids in plants and other organisms. mdpi.comresearchgate.net This pathway involves the action of lipoxygenase enzymes followed by hydroperoxide lyase. mdpi.comresearchgate.net

Precursor Substrates

Several polyunsaturated fatty acids can serve as substrates for the LOX pathway, leading to the formation of hydroperoxides that are subsequently cleaved to produce volatile aldehydes like this compound.

α-Linolenic Acid

α-Linolenic acid (ALA) is an omega-3 fatty acid (18:3, n-3). lipidmaps.org In the context of the LOX pathway, α-linolenic acid can be oxidized by lipoxygenases to form hydroperoxide intermediates. mdpi.comresearchgate.net These hydroperoxides, specifically 9-hydroperoxy-octadecatrienoic acid (9-HPOT), can then be cleaved by hydroperoxide lyase to yield C9 aldehydes, including precursors to this compound. nih.govnih.gov Studies in cucumbers, for instance, indicate that α-linolenic acid is a precursor for C6 and C9 aldehydes through the LOX pathway. researchgate.netnih.gov

Linoleic Acid

Linoleic acid (LA) is an omega-6 fatty acid (18:2, n-6). wikipedia.org It is another significant precursor substrate in the LOX pathway for the production of volatile aldehydes. researchgate.net Similar to α-linolenic acid, linoleic acid is oxidized by lipoxygenases to form hydroperoxides, such as 9-hydroperoxy-octadecadienoic acid (9-HPOD). nih.gov The subsequent cleavage of these hydroperoxides by hydroperoxide lyase can lead to the formation of C9 aldehydes, including this compound. nih.govnih.gov Research highlights the role of linoleic acid in the biosynthesis of C6 and C9 aldehydes in cucumbers via the LOX and hydroperoxide lyase pathway. researchgate.net

γ-Linolenic Acid

γ-Linolenic acid (GLA) is an omega-6 fatty acid (18:3, n-6). thegoodscentscompany.com It is also considered a precursor in the biosynthesis of this compound, particularly the (Z)-isomer. wikipedia.org The process involves catalysis by lipoxygenase, which converts the alkene groups into hydroperoxides. wikipedia.org These hydroperoxides are then cleaved by hydroperoxide lyase to produce the corresponding cis-aldehydes, such as (Z)-6-nonenal. wikipedia.org

Arachidonic Acid

Arachidonic acid (AA) is a polyunsaturated fatty acid (20:4, n-6). lipidmaps.orgnih.gov While more commonly known as a precursor for eicosanoids in animals, arachidonic acid has also been shown to serve as a substrate for the formation of C9 aldehydes, including nonenal isomers, in some organisms, such as certain marine algae. psu.eduresearchgate.netthaiscience.inforesearchgate.net In these cases, lipoxygenases can act on arachidonic acid to form hydroperoxides, such as 12-hydroperoxy arachidonic acid (12-HPETE). psu.eduthaiscience.info Subsequent enzymatic cleavage of these hydroperoxides can yield C9 aldehydes. psu.eduresearchgate.net

Table 1: Precursor Substrates and Corresponding Hydroperoxides in this compound Biosynthesis

| Precursor Substrate | Fatty Acid Type | Common Hydroperoxide Intermediate(s) Leading to C9 Aldehydes |

| α-Linolenic Acid | Omega-3 | 9-Hydroperoxy-octadecatrienoic acid (9-HPOT) |

| Linoleic Acid | Omega-6 | 9-Hydroperoxy-octadecadienoic acid (9-HPOD) |

| γ-Linolenic Acid | Omega-6 | Hydroperoxides of γ-linolenic acid |

| Arachidonic Acid | Omega-6 | 12-Hydroperoxy arachidonic acid (12-HPETE) |

Enzymatic Catalysis

The biosynthesis of this compound via the LOX pathway involves a sequence of enzymatic reactions. The initial step is the oxygenation of the polyunsaturated fatty acid precursor by a lipoxygenase enzyme. mdpi.comresearchgate.net Lipoxygenases introduce molecular oxygen into specific positions of the fatty acid chain, leading to the formation of fatty acid hydroperoxides. wikipedia.orgmdpi.comresearchgate.net For the formation of C9 aldehydes like this compound from C18 fatty acids (like linoleic and α-linolenic acids), 9-lipoxygenases (9-LOX) are particularly relevant as they produce 9-hydroperoxides. nih.govnih.gov In the case of arachidonic acid (C20), specific lipoxygenases can produce hydroperoxides such as 12-HPETE. psu.eduthaiscience.info

Following the formation of the hydroperoxide, the next crucial step is the cleavage of the hydroperoxide by a hydroperoxide lyase (HPL). wikipedia.orgmdpi.comresearchgate.net HPL enzymes catalyze the scission of the fatty acid hydroperoxide, leading to the formation of an aldehyde and an oxo acid. nih.gov For the production of C9 aldehydes from 9-hydroperoxides of C18 fatty acids, the cleavage by HPL yields a C9 aldehyde. nih.govnih.gov Similarly, HPL action on 12-HPETE derived from arachidonic acid can result in C9 aldehydes. psu.eduresearchgate.net The specificity of the LOX and HPL enzymes dictates which fatty acid precursors are utilized and which volatile compounds are produced. nih.govpsu.edu

Table 2: Key Enzymes in this compound Biosynthesis via the LOX Pathway

| Enzyme | Function | Relevant Substrates (for this compound formation) | Products |

| Lipoxygenase (LOX) | Catalyzes the oxygenation of polyunsaturated fatty acids to form hydroperoxides. wikipedia.orgmdpi.comresearchgate.net | α-Linolenic Acid, Linoleic Acid, γ-Linolenic Acid, Arachidonic Acid researchgate.netnih.govnih.govpsu.eduthaiscience.info | Fatty acid hydroperoxides (e.g., 9-HPOD, 9-HPOT, 12-HPETE). nih.govnih.govpsu.eduthaiscience.info |

| Hydroperoxide Lyase (HPL) | Catalyzes the cleavage of fatty acid hydroperoxides to form aldehydes and oxo acids. wikipedia.orgmdpi.comresearchgate.netnih.gov | Fatty acid hydroperoxides (e.g., 9-HPOD, 9-HPOT, 12-HPETE). nih.govnih.govpsu.eduthaiscience.info | Aldehydes (including this compound precursors) and oxo acids. nih.gov |

Role of Lipoxygenases (LOXs), including 9-LOX and 13-LOX

Lipoxygenases (LOXs) are key enzymes in the initial step of this compound biosynthesis. uliege.beresearchgate.netnih.gov These enzymes catalyze the stereospecific oxygenation of polyunsaturated fatty acids, primarily linoleic acid and alpha-linolenic acid, at either the C-9 or C-13 position. uliege.benih.govannualreviews.orgnih.gov This action leads to the formation of fatty acid hydroperoxides. uliege.benih.govannualreviews.orgnih.gov Plant LOXs are generally classified into two types based on their regiospecificity: 9-LOX and 13-LOX. researchgate.netnih.govannualreviews.org 9-LOXs introduce an oxygen molecule at the ninth carbon atom of the fatty acid chain, while 13-LOXs act at the thirteenth carbon. researchgate.netannualreviews.org Both 9-LOX and 13-LOX activities are involved in the production of C9 aldehydes, although the specific LOX isoform and its product (9- or 13-hydroperoxide) determine the subsequent volatile compounds formed. nih.govnih.govnih.gov

Hydroperoxide Formation: 9-Hydroperoxides of Unsaturated Fatty Acids

The action of LOXs on polyunsaturated fatty acids results in the formation of corresponding fatty acid hydroperoxides. For the biosynthesis pathway leading to this compound, the formation of 9-hydroperoxides from C18 unsaturated fatty acids, such as linoleic acid and linolenic acid, is a crucial step. uliege.benih.govnih.govnih.govnih.gov Specifically, 9-LOX activity on linoleic acid produces 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HPOD). nih.govnih.govlipidmaps.orgnih.govtandfonline.commzcloud.org Similarly, 9-LOX acting on alpha-linolenic acid yields 9-hydroperoxy-10E,12Z,15Z-octadecatrienoic acid (9-HPOT). nih.govepa.govnih.govsemanticscholar.orgcgl.org.cn These 9-hydroperoxides serve as direct precursors for the subsequent enzymatic cleavage that generates C9 volatile aldehydes, including this compound. nih.govnih.govgerli.comresearchgate.net

Hydroperoxide Lyase (HPL) Cleavage

Following the formation of fatty acid hydroperoxides, the enzyme Hydroperoxide Lyase (HPL) catalyzes the cleavage of these hydroperoxides into volatile aldehydes and oxo-acids. uliege.benih.govnih.govnih.govtandfonline.comresearchgate.netresearchgate.net HPLs are members of the cytochrome P450 protein family and are categorized based on their substrate specificity: 13-HPL, 9-HPL, and 9/13-HPL. nih.gov For the production of C9 aldehydes like this compound, 9-HPL activity is particularly important as it primarily utilizes 9-hydroperoxides as substrates. nih.govnih.govresearchgate.net The cleavage of 9-HPOD by 9-HPL can lead to the formation of C9 aldehydes, although 3Z-nonenal is also reported as a cleavage product of 9-HPOD via a specific HPL (CYP74C) and can subsequently be oxidized to other compounds. tandfonline.comnih.gov The specific HPL involved and the structure of the hydroperoxide precursor determine the final aldehyde product. nih.gov

Genetic Regulation of Biosynthesis

The levels of this compound and other volatile compounds in plants are subject to genetic regulation, influencing the activity and expression of the enzymes involved in the lipoxygenase pathway.

Quantitative Trait Loci (QTL) Mapping in Cucurbits

Quantitative Trait Loci (QTL) mapping has been employed in cucurbit species, such as cucumber and melon, to identify genomic regions associated with the production of volatile aroma compounds, including C9 aldehydes like this compound. nih.govusda.govresearchgate.netufl.edu Studies in cucumber have identified QTLs linked to the content of various C9 aldehydes and alcohols. nih.govusda.govresearchgate.net These QTL regions often contain genes encoding enzymes in the lipoxygenase pathway, such as LOXs. nih.govresearchgate.net For instance, a major QTL related to a C9 alcohol, (E,Z)-2,6-nonadien-1-ol, was identified in cucumber, and a cluster of nine lipoxygenase genes was found within this region. nih.govresearchgate.net QTL mapping helps pinpoint genomic areas influencing the variation in volatile profiles among different plant lines. nih.govusda.gov

Gene Expression Analysis, e.g., CsLOX09 in Cucumber

Gene expression analysis provides insights into the transcriptional regulation of genes involved in this compound biosynthesis. Studies in cucumber (Cucumis sativus) have focused on the expression patterns of LOX and HPL genes and their correlation with the accumulation of C9 aroma compounds. nih.govoup.comresearchgate.netresearchgate.net For example, the expression of specific LOX genes, such as CsLOX09 in cucumber, has been found to be significantly correlated with the content of C9 aldehydes, including (E,Z)-2,6-nonadienal and (E)-2-nonenal. oup.com Research suggests that CsLOX09 plays a significant role in the biosynthesis of C9 aromas in cucumber fruit, with higher expression levels correlating with increased C9 aroma accumulation. oup.comresearchgate.net While some studies show a correlation between LOX and HPL activity and C9 aldehyde production, the relationship between the expression of specific CsLOX and CsHPL genes and C9 aldehyde content can be complex, potentially involving other members of these gene families. nih.govresearchgate.net

Molecular Mechanisms of Gene-Environment Interaction

The production of volatile compounds, including this compound, can be influenced by interactions between a plant's genetic makeup and environmental factors. While the provided search results touch upon factors affecting gene expression and volatile production in general, specific detailed molecular mechanisms of gene-environment interaction directly related to this compound biosynthesis were not extensively detailed within the search snippets. However, it is known that environmental and storage conditions can affect the gene expression and enzyme activity of lipoxygenases and hydroperoxide lyases, thereby influencing volatile compound production. researchgate.net

Biological and Ecological Functional Roles

Role in Plant Defense Mechanisms

Plants utilize a variety of strategies to defend against herbivores and pathogens, and volatile organic compounds (VOCs) like 6-nonenal are integral to these mechanisms. ontosight.airesearchgate.net

Volatile Organic Compound (VOC) Emissions

Plants release a wide array of VOCs into the atmosphere, which serve various ecological functions, including defense. researchgate.net These emissions can change significantly in quantity and quality following exposure to biotic and abiotic stresses, such as herbivory or pathogen infections. nih.gov (Z)-6-Nonenal has been identified as one of the VOCs emitted by plants, such as tomato plants, and its emission can be influenced by factors like treatment with biocontrol agents. nih.govnih.gov The biosynthesis of certain volatile aldehydes, including C6 and C9 compounds like nonenal, is linked to the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways, which process fatty acid precursors. researchgate.net

Deterrence of Pests

Plant VOCs can act as deterrents to pests. ontosight.airesearchgate.net While the search results highlight the role of VOCs in general pest deterrence and mention plants known for repelling pests through scent, specific detailed research findings directly linking this compound to the deterrence of particular pests were not prominently featured in the provided snippets. However, the general function of this compound as a plant defense VOC suggests a potential role in deterring certain organisms. ontosight.ai

Attraction of Pollinators

VOCs emitted by plants can also serve to attract pollinators, which is crucial for plant reproduction. ontosight.ainih.gov The search results indicate that (Z)-6-nonenal, along with other aliphatic and benzenoid compounds, elicited strong electroantennogram (EAG) responses in insects like the cabbage moth (CM), suggesting its potential role in attracting certain insects. researchgate.netresearchgate.net This indicates that this compound might play a role in the chemical cues that guide pollinators or other beneficial insects to plants.

Induction of Plant Defense Responses

Plants can induce defense responses when attacked by herbivores or pathogens, and VOCs can act as signaling molecules in this process, both locally and systemically. ttu.eduresearchgate.netbotany.onefrontiersin.org While C6 green leaf volatiles like (E)-2-hexenal are known to trigger defense responses and VOC emissions in plants such as tomato, the specific role of this compound in directly inducing defense responses in plants was not explicitly detailed in the provided search results. ttu.eduresearchgate.net However, the broader context of VOCs in inducing defense mechanisms suggests a potential, albeit not specifically elaborated, role for this compound within this complex signaling network. botany.onefrontiersin.org

Interspecies Chemical Communication

Chemical communication is vital for interactions between different species, including microorganisms. wiley.comnih.gov

Interactions with Fungi

Volatile organic compounds are involved in the interactions between microorganisms, including fungi and bacteria. ontosight.ainih.govwiley.comresearchgate.net Fungal volatiles encompass a range of chemical classes, such as aldehydes. nih.gov While the search results mention that microbial VOCs (MVOCs) play a role in the interplay between microorganisms and that certain volatile compounds show antifungal activity, a direct and detailed account of this compound's specific interactions with fungi was not extensively provided. nih.govresearchgate.netconicet.gov.arlsu.edu However, the identification of this compound as a compound involved in fungal-bacterial interactions points to its potential as a signaling molecule or active compound in these interspecies relationships. ontosight.ai

Interactions with Bacteria: Antimicrobial Properties

Certain nonenal isomers, including (E)-2-nonenal and (E,Z)-2,6-nonadienal, have demonstrated antimicrobial activity against several bacterial strains, including human and foodborne pathogens such as Bacillus cereus, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella typhimurium. researchgate.netresearchgate.net Studies have investigated the effects of these compounds on bacterial viability. For instance, exposure to (E,Z)-2,6-nonadienal and (E)-2-nonenal caused a reduction in the colony-forming units (CFU) of these organisms. researchgate.net

Research indicates that the effectiveness of these aldehydes can be concentration-dependent. For example, treatment with 250 ppm of (E,Z)-2,6-nonadienal completely eliminated viable B. cereus cells, while 500 ppm was required for Salmonella typhimurium. L. monocytogenes appeared to be more resistant, showing only about a 2-log reduction at 500 ppm of (E,Z)-2,6-nonadienal. researchgate.net Higher concentrations of (E)-2-nonenal, specifically 1000 ppm, were needed to kill E. coli O157:H7, L. monocytogenes, or Salmonella typhimurium compared to (E,Z)-2,6-nonadienal. researchgate.net

The mechanism of action for the antibacterial effect of some α,β-unsaturated aldehydes, including (E)-2-nonenal, has been investigated. These compounds may cause significant perturbation of the lipidic fraction of bacterial plasma membranes and are able to penetrate into bacterial cells. nih.gov Studies using liposomes have shown that these aldehydes can induce rapid leakage of trapped substances, suggesting membrane damage. nih.gov

Table 1: Reported Antimicrobial Activity of Nonenal Isomers Against Select Bacteria

| Compound Isomer | Tested Bacteria | Observed Activity | Reference |

| (E)-2-Nonenal | Bacillus cereus | Bactericidal | researchgate.netresearchgate.net |

| Escherichia coli O157:H7 | Bactericidal | researchgate.netresearchgate.net | |

| Listeria monocytogenes | Bactericidal | researchgate.netresearchgate.net | |

| Salmonella typhimurium | Bactericidal | researchgate.netresearchgate.net | |

| (E,Z)-2,6-Nonadienal | Bacillus cereus | Bactericidal | researchgate.netresearchgate.net |

| Escherichia coli O157:H7 | Bactericidal | researchgate.netresearchgate.net | |

| Listeria monocytogenes | Bactericidal | researchgate.netresearchgate.net | |

| Salmonella typhimurium | Bactericidal | researchgate.netresearchgate.net |

Contributions to Plant and Fruit Development and Quality

The presence and concentration of (Z)-6-nonenal change during fruit development and maturation in several species. In hybrid melon (Cucumis melo L. cv. Kuylin), (Z)-6-nonenal was identified as a major component of total volatiles during fruit growth and in unripe melons at 30 days after anthesis (DAA). actahort.org Its relative abundance shifted as the fruit matured. actahort.org In rice grains, (Z)-6-nonenal has been identified as a potential key marker for distinguishing different maturity stages. mdpi.com Aldehydes, including (Z)-6-nonenal, are generally present at high contents in rice samples across ripening stages and contribute fresh and fruity aromas. mdpi.com

The biosynthesis of this compound is thought to involve the lipoxygenase-catalyzed peroxidation of γ-linolenic acid, followed by cleavage by hydroperoxide lyase. wikipedia.org This process is linked to fruit ripening and the development of characteristic volatile profiles.

Table 2: Presence of (Z)-6-Nonenal During Fruit Development

| Fruit Type | Development Stage | Observation | Reference |

| Hybrid Melon | Growth/Unripe (30 DAA) | Major component of total volatiles | actahort.org |

| Rice Grain | Various Ripening Stages | Potential marker for maturity stages | mdpi.com |

(Z)-6-Nonenal is a key contributor to the characteristic aroma and flavor of several fruits and vegetables. It is often described as having melon-like or honeydew melon fruity notes. thegoodscentscompany.comresearchgate.netfrontiersin.orgnih.gov In muskmelon fruits, the cis-isomer of this compound is frequently listed as a principal aroma component. wikipedia.org In cucumbers, (Z)-6-nonenal contributes to melon-like notes. researchgate.net

The balance and proportion of different volatile compounds, including (Z)-6-nonenal, are crucial for the distinct flavor characteristics of various fruit varieties. nih.gov While (Z)-6-nonenal is associated with desirable fruity aromas in melons, other aldehydes and alcohols can contribute green, fresh, or cucumber flavors, and in some contexts, be described as undesirable. nih.gov

Table 3: Organoleptic Qualities Associated with (Z)-6-Nonenal

| Plant/Fruit | Associated Organoleptic Quality | Reference |

| Muskmelon | Principal aroma component | wikipedia.org |

| Melon | Fruity/Melon notes | thegoodscentscompany.com |

| Cucumber | Melon-like notes | researchgate.net |

| Honeydew Melon | Fruity notes | frontiersin.orgnih.gov |

Advanced Analytical Methodologies in Research

Chromatographic Techniques

Chromatography plays a crucial role in separating 6-Nonenal from other compounds in a sample matrix before detection and identification.

Gas Chromatography–Mass Spectrometry (GC–MS)

Gas Chromatography–Mass Spectrometry (GC–MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. nih.govontosight.aimdpi.comnih.govresearchgate.netresearchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase in a chromatographic column, while MS detects and identifies them based on their mass-to-charge ratio of their fragments. mdpi.com This combination allows for both the separation and structural elucidation of this compound within a complex mixture. GC-MS has been proven to be very sensitive with respect to both known and unknown VOCs. mdpi.com

GC-MS methods for this compound analysis typically involve specific temperature programs for the GC oven and optimized injection parameters. mdpi.comshimadzu.com For instance, in one study analyzing VOCs in rice, the GC oven program ranged from 50°C to 280°C, and the injection port temperature was set at 250°C. mdpi.com The mass spectrometer parameters, such as scan speed and sampling frequency, are also optimized for effective detection and characterization of the separated compounds. shimadzu.com

GC-MS is frequently used to identify and quantify this compound in various food products and biological samples. Studies have utilized GC-MS to analyze volatile compounds in rice grains at different ripening stages, identifying (Z)-6-nonenal as a potential key marker for distinguishing maturity stages. mdpi.comnih.govresearchgate.net GC-MS has also been employed in the analysis of volatile compounds in watermelon and cucumber, where this compound is a significant flavor component. researchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) Coupled GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique often coupled with GC-MS for the analysis of volatile compounds. nih.govmdpi.comresearchgate.netresearchgate.netfrontiersin.org HS-SPME involves exposing a coated fiber to the headspace above a sample, allowing volatile compounds to adsorb onto the fiber. The fiber is then inserted into the GC injection port, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS analysis. mdpi.com This method is advantageous as it is solvent-free and capable of extracting a greater quantity of low-molecular-weight volatiles. mdpi.com

HS-SPME-GC-MS has been successfully applied to the analysis of this compound in various studies. In the analysis of rice grain VOCs, HS-SPME was used to extract volatiles before GC-MS analysis, leading to the identification and relative quantification of (Z)-6-nonenal. mdpi.comnih.govresearchgate.net The optimization of HS-SPME parameters, such as extraction temperature, equilibration time, and extraction time, is crucial for maximizing the recovery of volatile compounds like this compound. mdpi.comfrontiersin.org For example, studies have optimized extraction conditions for VOCs, including aldehydes, in samples like dry-cured ham, finding optimal temperatures and times for the SPME process. frontiersin.org

Research using HS-SPME-GC-MS has identified (Z)-6-nonenal as a key aroma-active compound in rice and a potential marker for maturity stages. mdpi.comnih.govresearchgate.net In cucumber studies, HS-SPME-GC-MS has been used within non-targeted metabolomic approaches to profile volatile compounds and compare their composition across different cucumber lines, highlighting the varying concentrations of this compound. nih.govfrontiersin.org

Two-Dimensional Gas Chromatography (GCxGC)

Two-Dimensional Gas Chromatography (GCxGC) is an advanced chromatographic technique that provides enhanced separation power compared to traditional one-dimensional GC. nih.gov GCxGC uses two different separation columns connected in series, with different stationary phases. The effluent from the first column is continuously transferred to the second column, which separates the compounds based on a different property. This results in a two-dimensional separation plane, significantly increasing the peak capacity and improving the resolution of complex volatile mixtures. GCxGC is often coupled with a sensitive detector like a time-of-flight mass spectrometer (TOF-MS). nih.govresearchgate.netnih.gov

GCxGC has been employed in the analysis of complex volatile profiles where this compound may be present alongside numerous other compounds. While direct studies focusing solely on this compound analysis by GCxGC were not prominently found, the technique is valuable for comprehensive volatile profiling of samples where this compound is a component. For instance, GCxGC-TOF-MS has been used to analyze VOCs emitted by tomato plants, where (Z)-6-nonenal was among the identified compounds, demonstrating the technique's ability to resolve and detect this compound in complex biological matrices. researchgate.netnih.gov The enhanced separation offered by GCxGC can be particularly useful when analyzing samples with co-eluting compounds that might interfere with the accurate identification and quantification of this compound in one-dimensional GC. shimadzu.com

High-Performance Liquid Chromatography (HPLC) for Intermediates

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique primarily used for separating and analyzing non-volatile or semi-volatile compounds. While GC-MS is the primary method for analyzing volatile this compound itself, HPLC can be relevant for studying its formation or degradation pathways by analyzing related, less volatile intermediate compounds. researchgate.netresearchgate.net

Research on the biosynthesis of this compound indicates it is produced from the oxidative cleavage of fatty acids, such as linoleic acid and α-linolenic acid, through the lipoxygenase (LOX) pathway, involving hydroperoxide intermediates. researchgate.netnih.gov HPLC can be utilized to analyze these fatty acid precursors and the hydroperoxide intermediates that lead to the formation of this compound. For example, studies investigating lipid oxidation products, such as 4-hydroxy-2-nonenal (4-HNE), which is structurally related to this compound and also an aldehyde product of lipid peroxidation, have employed HPLC for their analysis. nih.govresearchgate.net While 4-HNE is a different compound, the analytical principles for analyzing lipid oxidation products and their precursors using HPLC can be extended to the study of this compound formation pathways.

HPLC can also be used to monitor enzymatic reactions involved in this compound synthesis or degradation and to analyze derivatized forms of aldehydes for improved detection or separation. researchgate.netnih.gov For instance, HPLC has been used to determine the reduction of trans-2-nonenal (an isomer of nonenal) during enzymatic treatment, indicating its utility in studying aldehyde metabolism. nih.gov

Metabolomic Approaches

Metabolomics is a field of study that involves the comprehensive analysis of all metabolites present in a biological system. Non-targeted metabolomic approaches aim to identify and quantify a wide range of metabolites without specific pre-selection. nih.govresearchgate.netfrontiersin.orgmdpi.com

Spectroscopic Characterization (beyond basic identification data)

The spectroscopic characterization of this compound provides crucial insights into its molecular structure and properties. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental in confirming its identity and studying its behavior.

Mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is widely used for the identification and quantification of this compound in various matrices. The electron ionization mass spectrum of (Z)-6-Nonenal shows a molecular weight of 140.2227. nist.gov Fragmentation patterns in MS provide structural information. For instance, GC-MS analysis has been used to identify and quantify cis-6-nonenal (B1232533) in marine harmful algal bloom species. researchgate.net Studies on watermelon flavor have also utilized GC-MS, noting that cis-3-nonenal and cis-6-nonenal have almost identical retention indices (RIs) on certain columns. core.ac.uk

NMR spectroscopy offers detailed information about the arrangement of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR spectra are valuable for structural elucidation. PubChem provides access to ¹H NMR and ¹³C NMR spectra for (Z)-Non-6-enal. nih.gov These spectra show characteristic chemical shifts and splitting patterns corresponding to the different hydrogen and carbon environments in the molecule, including the aldehyde group and the double bond.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound based on characteristic molecular vibrations. chemohollic.comwisc.edu The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the C=O stretch of the aldehyde group and the C=C stretch of the alkene. The specific positions and intensities of these bands can provide information about the molecular environment of these functional groups. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifications for cis-6-Nonenal list IR and MS as identification tests. fao.org

Research findings often integrate data from multiple spectroscopic techniques for comprehensive characterization. For example, studies identifying novel compounds, such as (E,E,Z)-2,4,6-nonatrienal (an isomer of nonatrienal, related to nonenal), have relied on both mass spectrometry and nuclear magnetic resonance measurements for structural determination. researchgate.net While this example is for a related compound, it illustrates the typical approach to characterizing unsaturated aldehydes using these methods.

Detailed spectroscopic data, such as specific chemical shifts in NMR or characteristic fragments in MS, are essential for confirming the presence and structure of this compound in complex samples, whether in natural products or synthesized materials. The interpretation of these spectra, often aided by databases and computational tools, allows researchers to confidently identify and study this compound.

Below are examples of data points that might be presented in research focusing on the spectroscopic characterization of this compound:

Table 1: Selected Spectroscopic Data for (Z)-6-Nonenal

| Spectroscopy Type | Data Point | Value | Source Type |

| Mass Spectrometry | Molecular Weight | 140.2227 | NIST WebBook nist.gov |

| Mass Spectrometry | Identification in Algae | Detected and quantified in certain species | Research Study researchgate.net |

| NMR (¹H and ¹³C) | Characteristic Chemical Shifts | Available (Specific values vary) | PubChem nih.gov |

| IR Spectroscopy | Characteristic Absorption Bands | C=O stretch, C=C stretch | General Knowledge |

| GC-MS | Retention Index (compared to isomers) | Similar to cis-3-nonenal on certain columns | Research Study core.ac.uk |

Table 2: Predicted Collision Cross Section (CCS) for (Z)-6-Nonenal Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source Type |

| [M+H]⁺ | 141.12740 | 133.1 | PubChemLite uni.lu |

| [M+Na]⁺ | 163.10934 | 143.7 | PubChemLite uni.lu |

| [M+NH₄]⁺ | 158.15394 | 140.9 | PubChemLite uni.lu |

| [M+K]⁺ | 179.08328 | 136.4 | PubChemLite uni.lu |

| [M-H]⁻ | 139.11284 | 132.7 | PubChemLite uni.lu |

These tables illustrate the type of detailed spectroscopic data that are critical for the advanced analytical characterization of this compound in research settings.

Chemical Synthesis and Derivatization Research

Laboratory Synthetic Routes

Several methods have been developed for the laboratory synthesis of 6-Nonenal, allowing for controlled production of either the cis or trans isomer.

One common laboratory synthesis method for preparing either geometric isomer of this compound involves the use of Grignard reagents. This process typically begins with the bromination of 5-octene-1-ol. The resulting bromide is then used to prepare the appropriate Grignard reagent. This Grignard reagent is subsequently treated with triethyl orthoformate, followed by hydrolysis, to yield this compound wikipedia.org.

Catalytic hydrogenation is another approach utilized in the synthesis of this compound, particularly for the production of the cis isomer, (Z)-6-Nonenal. This method involves the catalytic hydrogenation of 6-nonynal diethyl acetal (B89532). The 6-nonynal diethyl acetal precursor is typically obtained through the reaction of sodium ethanolate (B101781) with a suitable alkyne. The product from the hydrogenation step is then subjected to acid hydrolysis to yield (Z)-6-Nonenal scentree.coscentree.coguidechem.com.

Grignard Reagent Methodologies

Formation of Chemical Derivatives

This compound, possessing an aldehyde functional group and a double bond, can undergo various chemical transformations to yield different derivatives, including alcohols and carboxylic acids, as well as participate in addition reactions.

The aldehyde group of this compound can be reduced to a hydroxyl group, yielding the corresponding alcohol, 6-nonenol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride . (Z)-6-Nonenal can be reduced to (Z)-6-nonen-1-ol nih.gov. Research has shown a significant positive correlation between (E)-6-nonenal and (E)-6-nonen-1-ol in studies on cucumber aroma compounds, indicating the conversion between the aldehyde and alcohol forms nih.gov.

Oxidation of the aldehyde functional group in this compound results in the formation of nonanoic acid (pelargonic acid). This transformation can be carried out using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide . Nonanoic acid is a nine-carbon fatty acid wikipedia.org.

Epoxidation for Pheromone Synthesis

Epoxidation reactions involve the formation of an epoxide ring, a three-membered cyclic ether, from an alkene. The double bond in this compound makes it a substrate for epoxidation. This type of reaction is particularly relevant in the synthesis of certain insect pheromones, many of which contain epoxide functionalities. beilstein-journals.orgmdpi.com

One notable example is the synthesis of (E)-cis-6,7-epoxy-2-nonenal, a male-produced aggregation-sex pheromone of the red-necked longhorn beetle (Aromia bungii). beilstein-journals.orgresearchgate.netepo.org While this compound itself is not the direct precursor in all reported syntheses of this specific pheromone, related nonenal derivatives or compounds containing similar alkene functionalities are epoxidized as key steps. For instance, the synthesis of (E)-cis-6,7-epoxy-2-nonenal can involve the epoxidation of (E2,Z6)-2,6-nonadienal. epo.orggoogle.com This epoxidation step is typically carried out by reacting the dienal with an epoxidizing agent in a solvent. epo.orggoogle.com Organic percarboxylic acids are examples of epoxidizing agents that can be used. epo.org The reaction conditions, such as temperature and reaction duration, can be optimized for yield and purity. epo.org

Research into the synthesis of epoxy-containing pheromones highlights the importance of stereochemistry, as different enantiomers can have varying biological activity. beilstein-journals.orgmdpi.comresearchgate.net For the Aromia bungii pheromone, the (6R,7S)-enantiomer is the one produced by the male beetle and is more attractive than the racemic mixture in some studies, although others indicate equal attractiveness between the (6R,7S)-enantiomer and the racemate in field trials. researchgate.net Synthetic routes often employ methods like the Sharpless asymmetric epoxidation to control the stereochemistry of the epoxide ring formation, although this specific method is typically applied to allylic alcohols, not directly to this compound or its dienal precursors mentioned for the Aromia bungii pheromone. mdpi.comresearchgate.net

While direct epoxidation of this compound for pheromone synthesis is not explicitly detailed in the provided snippets, the epoxidation of related nonenal structures, particularly those with double bonds in different positions or with additional functional groups, is a crucial transformation in pheromone chemistry. The Prilezhaev reaction, involving the reaction of an alkene with a peroxy acid (such as meta-chloroperoxybenzoic acid, m-CPBA), is a common method for epoxidation and is known to be stereospecific, transferring the alkene stereochemistry to the epoxide. wikipedia.org

Schiff Base Formation

Aldehydes, including this compound, readily undergo reactions with primary amines to form imine derivatives, commonly known as Schiff bases. scentree.colibretexts.orglibretexts.org This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. libretexts.orgscholarsresearchlibrary.com

The formation of Schiff bases from aldehydes and primary amines is an acid-catalyzed and reversible process. libretexts.orglibretexts.org The reaction rate is generally optimal around pH 5. libretexts.orglibretexts.org At lower pH, the amine reactant becomes protonated and less nucleophilic, while at higher pH, there is insufficient acid to facilitate the removal of water from the intermediate. libretexts.orglibretexts.org

This compound, being an aldehyde, can participate in Schiff base formation. For instance, (Z)-6-nonenal can be used to synthesize Schiff bases by reacting with primary amines such as Methyl Anthranilate or Indole. scentree.coscentree.co These reactions can yield products that are often intensely colored and possess strong odors. scentree.coscentree.co

Schiff base formation is a fundamental reaction in organic chemistry and has various applications, including the synthesis of stable derivatives for the characterization of carbonyl compounds. libretexts.org Although imines formed from simple aldehydes can sometimes be difficult to isolate due to their sensitivity to hydrolysis, reactions with specific amine derivatives can yield more stable crystalline products. libretexts.org

Research has also explored the reaction of other related aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), with primary amines, demonstrating the formation of Schiff base adducts, although these can be less prevalent and more difficult to characterize compared to other reaction products like Michael adducts. nih.gov The reaction of 4-HNE with primary amines can also lead to the formation of pyrroles under certain conditions. nih.gov

The reaction of this compound with primary amines to form Schiff bases is a straightforward condensation reaction characteristic of aldehydes, utilized in various synthetic contexts, including potentially in the creation of novel flavor or fragrance compounds due to the often potent olfactory properties of the resulting imines.

Environmental and Physiological Factors Influencing Biosynthesis and Abundance

Influence of Oxidative Stress and Aeration

The formation of 6-nonenal is intrinsically linked to lipid peroxidation, a process driven by oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (free radicals) and the biological system's ability to detoxify these reactive intermediates. These oxidants can attack polyunsaturated fatty acids (PUFAs), which are the primary precursors to this compound. nih.govresearchgate.net

Aeration, or the exposure to oxygen in the air, is a critical catalyst in this process. wikipedia.org The biosynthesis of this compound is fundamentally an oxidative mechanism. In plants like the muskmelon, the characteristic aroma, to which cis-6-nonenal (B1232533) is a key contributor, requires exposure to air. wikipedia.orgscentree.co Research has shown that in ripe, intact muskmelons, the concentration of cis-6-nonenal is minimal. However, once the fruit's cells are ruptured and exposed to air, there is a dramatic increase in this compound concentration. wikipedia.org This surge is attributed to the rapid enzymatic oxidation of precursor fatty acids, such as γ-linolenic acid, by enzymes like lipoxygenase (LOX), which requires molecular oxygen. wikipedia.org This principle is also utilized in the industrial production of this compound, where unsaturated fatty acids are intentionally exposed to air and heat to induce oxidative degradation.

The general mechanism involves the conversion of PUFAs into lipid hydroperoxides, which are unstable and subsequently break down into a variety of secondary products, including aldehydes like this compound. mdpi.comresearchgate.net

Impact of Physical and Chemical Processing Conditions

Various processing conditions can significantly alter the rate and extent of this compound formation. These factors can influence the activity of enzymes involved in its biosynthesis or directly affect the chemical oxidation of its lipid precursors.

Temperature is a significant factor influencing this compound formation, primarily by accelerating oxidation reactions. Industrial production methods often employ heat to facilitate the oxidative breakdown of unsaturated fatty acids into aldehydes.

Studies on edible oils have demonstrated a clear correlation between heat and the generation of lipid oxidation products. nih.govumn.edu Heating oils like corn, soybean, and canola to high temperatures (e.g., 145°C to 185°C) leads to the formation of various aldehydes. umn.edu The concentration of these compounds, including the related 4-hydroxy-2-trans-nonenal (HNE), generally increases with both higher temperatures and longer heating durations. umn.eduresearchgate.net For instance, research on corn, soybean, and butter oils showed that HNE formation was temperature-dependent, with concentrations at 218°C being significantly higher than at 190°C. researchgate.net

However, the effect of heat can vary depending on the food matrix. In one study on watermelon juice, a short thermal treatment at 90°C for 30 seconds did not result in substantial changes to the initial concentration of (Z)-6-nonenal. researchgate.net In the malting of barley, the kilning stage, which involves a gradual increase in temperature, plays a crucial role in the development of the "nonenal potential," with the temperature gradient across the malt (B15192052) bed being a key determinant. researchgate.net

| Oil Type | Heating Condition | Maximum HNE Concentration (μg/g oil) | Reference |

|---|---|---|---|

| Corn Oil | 190°C | 5.46 | researchgate.net |

| Soybean Oil | 190°C | 3.73 | researchgate.net |

| Butter Oil | 190°C | 1.85 | researchgate.net |

| Corn Oil | 218°C for 30 min | 15.48 | researchgate.net |

| Soybean Oil | 218°C for 30 min | 10.72 | researchgate.net |

| Butter Oil | 218°C for 30 min | 6.71 | researchgate.net |

Light, particularly certain wavelengths, can promote the oxidation of lipids, a process known as photo-oxidation, thereby affecting this compound levels. nih.govresearchgate.net Research on watermelon juice demonstrated that exposure to light led to a 22–45% reduction in the concentration of (Z)-6-nonenal. This indicates that while oxidation is necessary for its formation, further exposure to energy in the form of light can lead to its degradation. In the same study, the isomeric compound (E)-2-nonenal showed a slight increase under low light but a sharp decrease under high-intensity illumination, highlighting the complexity of light's influence.

In studies of meat discoloration, the presence of continuous fluorescent light was shown to increase the oxidation of myoglobin (B1173299), a process that is closely linked with lipid oxidation and the formation of reactive aldehydes. iastatedigitalpress.com This suggests that retail display lighting can accelerate processes that generate these compounds. iastatedigitalpress.com Furthermore, photo-oxidation involving singlet oxygen presents an alternative pathway for the degradation of fatty acids, which can be initiated by light. nih.govresearchgate.net

| Compound | Condition | Change in Concentration | Reference |

|---|---|---|---|

| (Z)-6-Nonenal | Light Exposure | 22-45% Decrease | |

| (E)-2-Nonenal | Low Light | Slight Increase | |

| (E)-2-Nonenal | High-Intensity Illumination | Sharp Decrease |

The biosynthesis of this compound via enzymatic pathways is highly sensitive to pH. The enzymes responsible, primarily lipoxygenase (LOX) and hydroperoxide lyase (HPL), have optimal pH ranges for their activity. Research on the related C9 aldehyde, (E,Z)-2,6-nonadienal, in cucumbers found that its production was maximal in a pH range of 5.7 to 7.0. dss.go.th Production was significantly inhibited at a pH below 4.0 or above 8.5. dss.go.th The natural pH of cucumber homogenate, approximately 5.7, falls directly within this optimal range, facilitating the rapid generation of its characteristic fresh aroma upon cutting. dss.go.th Acidification of the medium is therefore a method to suppress the enzymatic formation of these aldehydes. dss.go.th

Oxygen is an indispensable reactant in the formation of this compound. The initial step in the enzymatic pathway involves the lipoxygenase enzyme, which incorporates molecular oxygen into a polyunsaturated fatty acid backbone to form a hydroperoxide. wikipedia.org Consequently, the availability of oxygen directly controls the rate of biosynthesis.

As noted previously, the dramatic increase in this compound in damaged muskmelon tissue occurs specifically upon exposure to air. wikipedia.org Conversely, the absence of oxygen has been shown to inactivate the synthesis of C9 aldehydes in cucumbers. dss.go.th In wine chemistry, the non-enzymatic oxidation of fatty acids that leads to alkenals like nonenal is also dependent on oxygen, with concentrations often increasing during aging when oxygen ingress occurs. frontiersin.org Studies on myoglobin stability further confirm the role of oxygen, where high-oxygen environments (80% O2) were found to accelerate the oxidative changes induced by lipid-derived aldehydes compared to atmospheric conditions (20% O2). iastatedigitalpress.com

Mechanical stress is a primary trigger for the enzymatic biosynthesis of this compound in many plant tissues. In intact cells, the precursor fatty acids are typically sequestered in membranes, separate from the enzymes like LOX and HPL, which are located in the cytoplasm. dss.go.th Actions like cutting, blending, or crushing disrupt this cellular compartmentalization. wikipedia.orgdss.go.th

This disruption allows the substrates (e.g., linolenic and linoleic acids) to mix with the biosynthetic enzymes in the presence of oxygen, initiating a rapid cascade of reactions that produces C9 aldehydes. wikipedia.orgdss.go.th This is why the fresh, green aroma of fruits like cucumbers and melons, to which this compound contributes, becomes potent almost immediately after they are cut. wikipedia.orgresearchgate.net The concentration of cis-6-nonenal in an undamaged muskmelon is low, but it increases sharply upon cell lysis. wikipedia.org Similarly, applying ultrasonic treatment, a form of mechanical energy, to watermelon juice was found to increase the concentration of (Z)-6-nonenal by 38%, enhancing its fresh flavor profile.

Oxygen Levels

Genotype-Dependent Variability in Production

The genetic makeup of a plant is a primary determinant of its metabolic profile, including the biosynthesis and accumulation of volatile organic compounds (VOCs) like this compound. Research across various plant species, particularly within the Cucurbitaceae family, has demonstrated that the production of this compound is highly dependent on the specific cultivar or genotype. These genetic variations influence the expression levels of key enzymes in the lipoxygenase (LOX) pathway, which is responsible for synthesizing C9 aldehydes from fatty acid precursors.

Detailed Research Findings

Studies in cucumber, melon, and watermelon have consistently shown significant quantitative and qualitative differences in this compound content among various cultivars.

In cucumber (Cucumis sativus), the content of this compound isomers varies markedly between different genotypes. A comparison of three Korean cucumber cultivars revealed that the 'Mini' cultivar had higher levels of this compound in the peel compared to 'Chuichung' and 'White Dadagi' cultivars. frontiersin.org In the flesh, the 'Mini' cultivar also showed the highest levels of (Z)-6-nonenal and (E)-6-nonenal. frontiersin.org Research on recombinant inbred lines (RILs) of cucumber has confirmed that there are marked differences in the content of C9 aroma compounds, including (Z)-6-nonenal, among different genotypes. nih.gov Further studies have identified specific genes responsible for these differences. For instance, investigations into wild-type and Cslox09 mutant cucumber lines found that the content of C9 aldehydes and alcohols, including E-6-nonenal, was significantly lower in the mutants, directly linking this specific lipoxygenase gene to C9 aroma production. oup.com

The following table summarizes the relative abundance of this compound in different tissues of three Korean cucumber cultivars.

Table 1: Relative Abundance of this compound in Korean Cucumber Cultivars

| Cultivar | Fruit Part | Relative Abundance of this compound |

|---|---|---|

| Mini | Peel | Higher than other cultivars |

| Mini | Flesh | Highest level of (Z)-6-nonenal and (E)-6-nonenal |

| Chuichung | Peel | Lower than 'Mini' |

| Chuichung | Flesh | Lower than 'Mini' |

| White Dadagi | Peel | Lower than 'Mini' |

Similarly, watermelon (Citrullus lanatus) cultivars exhibit significant variation in this compound levels. A study comparing four distinct watermelon cultivars found that while (Z)-6-nonenal was present in the flesh of all cultivars, its abundance varied significantly, ranging from 2.1% to 6.6% of the total volatile profile. tdl.org The differences were even more pronounced in the rind. The 'Fascination' cultivar's rind contained an abundance of (Z)-6-nonenal (12.1%), whereas it was completely undetected in the rind of the 'Exclamation' cultivar. tdl.org This highlights a strong genetic influence on not only the amount but also the tissue-specific accumulation of this compound.

Table 2: Abundance of (Z)-6-Nonenal in Watermelon Cultivars

| Cultivar | Fruit Part | Peak Area Abundance (%) |

|---|---|---|

| All Cultivars* | Flesh | 2.1% - 6.6% |

| Fascination | Rind | 12.1% |

| Exclamation | Rind | Not Detected |

| Captivation | Rind | < 2% |

| Excursion | Rind | < 2% |

*Cultivars studied were Captivation, Fascination, Exclamation, and Excursion.

In melon (Cucumis melo), the high genetic variability within the species is linked to a diverse array of VOC profiles. researchgate.net (Z)-6-nonenal is recognized as a key melon-like aroma compound. nih.gov Genetic mapping studies have begun to uncover the specific genomic regions, known as quantitative trait loci (QTLs), that control the production of aroma compounds. Research involving crosses between different melon types has shown that it is possible to alter the aroma profile, including the levels of this compound, by introgressing specific QTLs from one parent to another. nih.govuab.cat For example, a non-significant increase in this compound was observed in certain introgression lines when compared to the original 'Piel de Sapo' parent, demonstrating the polygenic nature of this trait. nih.govuab.cat Analysis of various Spanish melon landraces also identified (Z)-6-nonenal as a prominent aldehyde, underscoring the diversity in VOC production even among non-commercial, traditional genotypes. mdpi.com

The consistent findings across these species confirm that the capacity to produce this compound is a heritable trait, subject to significant variation. This genotypic diversity is a critical factor for plant breeders aiming to enhance the characteristic flavor profiles of fruits and vegetables. nih.gov

Emerging Research Areas and Future Directions

Elucidation of Regulatory Networks in Biosynthesis

The biosynthesis of 6-nonenal is primarily understood to occur via the lipoxygenase (LOX) pathway. wikipedia.org However, the intricate regulatory networks that control this pathway are an active area of research. The process begins with polyunsaturated fatty acids, such as γ-linolenic acid and linoleic acid, which are converted by lipoxygenase enzymes into hydroperoxides. wikipedia.orgresearchgate.net These intermediates are then cleaved by a hydroperoxide lyase (HPL) to produce C6 or C9 aldehydes, including this compound. researchgate.netmdpi.com

Current research aims to move beyond this basic pathway to understand its regulation at a molecular level. Key areas of investigation include:

Gene Regulation: Identifying the specific transcription factors and signaling cascades that modulate the expression of LOX and HPL genes. Studies on related pathways in plants suggest that complex regulatory networks involving various transcription factor families are responsible for controlling the biosynthesis of secondary metabolites. frontiersin.orgresearchgate.net In cucumber, for instance, the production of C9 aldehydes is positively correlated with 9-HPL and LOX activity. nih.gov

Enzyme Isoforms: Plants possess multiple isoforms of LOX enzymes, each with potentially different specificities and expression patterns. mdpi.com Research is focused on characterizing which specific LOX and HPL isoforms are primarily responsible for this compound production in different plant species and tissues.

Developmental and Environmental Cues: The concentration of this compound can vary significantly with the developmental stage of a fruit and in response to environmental stimuli. For example, a sharp increase in this compound concentration is observed when muskmelon cells are lysed and exposed to air, indicating rapid enzymatic action. wikipedia.org Unraveling the signaling pathways that connect these external cues to the biosynthetic machinery is a major goal. In cucumber, quantitative trait locus (QTL) mapping has begun to identify specific genomic regions and candidate genes, including a cluster of lipoxygenase genes, that control the levels of C9 aroma compounds. researchgate.netnih.gov

Table 1: Key Components in the Biosynthesis of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Component | Type | Role in Pathway | Primary Precursor(s) | References |

|---|---|---|---|---|

| Linoleic Acid | Precursor | Polyunsaturated fatty acid substrate | - | researchgate.net |

| γ-Linolenic Acid | Precursor | Polyunsaturated fatty acid substrate | - | wikipedia.org |

| Lipoxygenase (LOX) | Enzyme | Catalyzes the initial hydroperoxidation of fatty acids. mdpi.com Classified as 9-LOX or 13-LOX based on positional specificity. mdpi.com | Linoleic Acid, γ-Linolenic Acid | wikipedia.orgresearchgate.netmdpi.comnih.gov |

| Hydroperoxide Lyase (HPL) | Enzyme | Cleaves fatty acid hydroperoxides to form aldehydes. researchgate.net 9-HPL activity is specifically linked to C9 aldehyde production. mdpi.comnih.gov | 9-hydroperoxides of fatty acids | wikipedia.orgresearchgate.netmdpi.comnih.gov |

Investigation of Specific Molecular Targets and Mechanisms of Action (non-human contexts)

While this compound is a well-known aroma compound, its direct molecular targets and mechanisms of action within biological systems (outside of olfaction) are still being explored. As an α,β-unsaturated aldehyde, it shares structural features with other reactive carbonyl species like 4-hydroxy-2-nonenal (HNE), which are known to be potent signaling molecules. nih.govnih.gov

Research in non-human contexts is focusing on the following mechanisms:

Covalent Adduct Formation: Like other reactive aldehydes, this compound possesses an electrophilic aldehyde group and a carbon-carbon double bond, making it reactive towards nucleophilic functional groups in biomolecules. mdpi.com It is hypothesized to form covalent adducts with the side chains of amino acids such as cysteine, histidine, and lysine (B10760008) in proteins, a mechanism well-documented for HNE. nih.govnih.gov Such modifications can alter protein function, potentially impacting enzyme activity or signaling pathways.

Signaling Molecule in Plants: In plants, volatile compounds derived from the LOX pathway, known as oxylipins, are crucial signaling molecules involved in growth, development, and defense against stress. mdpi.comresearchgate.netnih.gov this compound, as a C9 aldehyde, is thought to be part of this chemical language, potentially acting as a signal to regulate gene expression or metabolic responses upon tissue damage or pathogen attack. researchgate.net

Interaction with Cellular Systems: At a systemic level, related aldehydes are known to interact with various cellular systems. For example, HNE can induce mitochondrial uncoupling through specific proteins and acts as a signaling messenger in pathways regulated by protein kinases and transcription factors. nih.govnih.gov It also induces reactive oxygen species (ROS) generation, primarily from mitochondria. ashpublications.org Investigations are needed to determine if this compound engages similar specific molecular targets to exert its biological effects in non-human models.

Advanced Biotechnological Applications (non-human, non-clinical)

The demand for natural flavor and fragrance compounds has driven the development of biotechnological methods for producing this compound. These approaches offer a cost-effective and sustainable alternative to chemical synthesis or direct extraction from plants. mdpi.comnih.gov

Key biotechnological applications include:

Whole-Cell Biotransformation: Researchers are engineering microorganisms like Saccharomyces cerevisiae to act as whole-cell biocatalysts. nih.gov By expressing plant-derived LOX and HPL enzymes in yeast, it is possible to convert inexpensive polyunsaturated fatty acids into valuable C9 aldehydes, including (2E)-nonenal and (3Z)-nonenal. nih.gov This platform provides a contained and controllable system for high-yield production.

Enzymatic Biocatalysis: In vitro enzymatic cascades are being developed using purified or immobilized LOX and HPL enzymes. nih.gov This approach allows for precise control over reaction conditions to maximize the yield of specific aldehydes. mdpi.comnih.gov This "green chemistry" approach reproduces the natural biosynthetic pathway outside of a living cell to generate compounds considered "natural" for the flavor and fragrance industry. mdpi.comresearchgate.net

Acaricidal and Antimicrobial Agents: Related C6 and C9 aldehydes have demonstrated antimicrobial properties and are being explored as potential agents for controlling mites in stored food and feed commodities. nih.govnih.gov This suggests a potential application for this compound in crop protection or food preservation, representing a non-clinical, non-human biotechnological use.

Role in Plant-Microbe Interactions beyond Antimicrobial Activity

Plants and microbes engage in a constant chemical dialogue, and volatile organic compounds (VOCs) are a key part of this communication. mdpi.comscitechnol.com Beyond its direct antimicrobial effects, this compound and other oxylipins are emerging as important signaling molecules that can modulate the complex relationships between plants and the microbial communities in their environment. nih.govresearchgate.net

Current research is exploring:

Rhizosphere Signaling: Plants release a variety of chemical signals, including secondary metabolites, from their roots to structure the microbial communities in the surrounding soil (the rhizosphere). mdpi.comfrontiersin.org These signals can attract beneficial microbes, such as symbiotic fungi or plant-growth-promoting rhizobacteria, and repel pathogens. frontiersin.orgnih.gov As a plant-derived volatile, this compound may act as one of these signals, helping to recruit a healthy microbiome.

Modulation of Symbiosis: The establishment of symbiotic relationships, such as those with arbuscular mycorrhizal fungi, requires intricate signal exchange between the plant and the microbe. scitechnol.comnih.gov While flavonoids are well-known signaling molecules in this context, other plant compounds are also involved. frontiersin.orgnih.gov Oxylipins could play a role in initiating or fine-tuning these mutualistic associations.

Induction of Plant Defense: The perception of microbial signals can trigger defense pathways in the plant. scitechnol.com Conversely, plant-derived signals like this compound, produced in response to an initial stimulus, could act as secondary messengers to amplify the defense response in distal parts of the plant or to prime neighboring plants for potential threats.

Exploration of Stereoisomeric Specificity in Biological Functions

The compound this compound exists as two primary geometric isomers, (Z)-6-nonenal (cis) and (E)-6-nonenal (trans), which have distinct properties and biological roles. The spatial arrangement of the atoms around the double bond significantly influences how the molecule interacts with biological systems, particularly olfactory receptors. wikipedia.org

The exploration of this stereoisomeric specificity is a key research area:

Aroma and Flavor Profile: The most well-documented difference lies in their aroma. The (Z)-isomer is a principal component of the desirable aroma in fresh muskmelons and cucumbers, described as having a melon-like scent. wikipedia.orgresearchgate.netresearchgate.nethmdb.ca In contrast, the (E)-isomer is identified as a source of off-flavor, notably in products like foam spray-dried milk. wikipedia.org

Biosynthesis and Isomerization: The enzymatic LOX/HPL pathway in plants primarily produces aldehydes in the (Z) conformation. mdpi.com The (E) isomer can then be formed through spontaneous or enzyme-catalyzed isomerization. mdpi.com Understanding the control of this isomerization is crucial for applications in the flavor industry.

Differential Biological Activity: Research is ongoing to determine if the two isomers have different activities beyond their scent. This includes investigating their efficacy as signaling molecules in plant-microbe interactions or their specific interactions with molecular targets. For example, in cucumber, a significant positive correlation was found between (E)-6-nonenal and its corresponding alcohol, (E)-6-nonen-1-ol, suggesting a specific metabolic relationship. nih.gov The biological activities of the (Z)-isomer's corresponding alcohol, (Z)-6-nonen-1-ol, are also noted for their fresh, melon-like characteristics. thegoodscentscompany.com

Table 2: Comparison of (Z)-6-Nonenal and (E)-6-Nonenal This table is interactive. Users can sort columns by clicking on the headers.

| Feature | (Z)-6-Nonenal (cis-6-Nonenal) | (E)-6-Nonenal (trans-6-Nonenal) | References |

|---|---|---|---|

| Associated Aroma | Principal aroma component of muskmelon and cucumber; melon-like, fresh. wikipedia.orgresearchgate.netresearchgate.nethmdb.ca | Off-flavor component in milk foams. wikipedia.org | wikipedia.orgresearchgate.netresearchgate.nethmdb.ca |

| Natural Occurrence | Detected in cucumbers, muskmelons, and carrots. hmdb.ca Higher concentrations in certain cucumber and melon cultivars. researchgate.net | Identified as an off-flavor in milk products and a possible polypropylene (B1209903) odorant. wikipedia.org | wikipedia.orgresearchgate.nethmdb.ca |

| Biosynthetic Origin | Primary product of the plant lipoxygenase/hydroperoxide lyase (LOX/HPL) pathway. mdpi.com | Formed via isomerization of the (Z)-isomer. mdpi.com | mdpi.com |

| Biological Role | Contributes to characteristic fruit flavor profiles. researchgate.net Potential role as a plant signaling molecule. researchgate.net | Primarily associated with off-flavors. wikipedia.org | wikipedia.orgresearchgate.net |

Table of Compounds Mentioned

| Compound Name | Abbreviation (if used) |

|---|---|

| (E)-6-Nonenal | |

| (E)-6-nonen-1-ol | |

| (Z)-6-Nonenal | |

| (Z)-6-nonen-1-ol | |

| 2-Nonenal | |

| 4-hydroxy-2-nonenal | HNE |

| Cysteine | |

| γ-Linolenic acid | |

| Histidine | |

| Hydroperoxide | |

| Linoleic Acid | |

| Lysine | |

| Polyunsaturated fatty acids |

Q & A

Q. How can 6-Nonenal be reliably identified and quantified in complex biological matrices?

Methodological Answer: Gas chromatography (GC) paired with mass spectrometry (MS) is the gold standard. Key parameters include using a polar capillary column (e.g., DB-WAX) to resolve this compound from co-eluting compounds and employing selected ion monitoring (SIM) for m/z 70, 82, and 98 to enhance specificity. Calibration curves should be prepared in matrices mimicking the sample (e.g., lipid-rich tissues) to account for matrix effects .

Q. What are the primary challenges in synthesizing high-purity (Z)-6-Nonenal for experimental use?

Methodological Answer: Stereochemical purity is critical due to the compound’s cis-configuration (Z-isomer). Use stereoselective synthesis routes, such as Sharpless asymmetric epoxidation followed by aldehyde functionalization. Purity can be verified via nuclear magnetic resonance (NMR) to confirm the absence of trans-isomers (E-6-Nonenal), which have distinct odor profiles and reactivity .